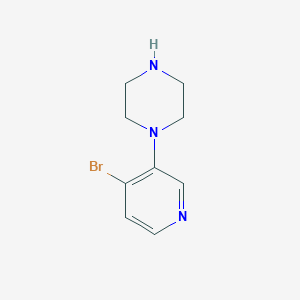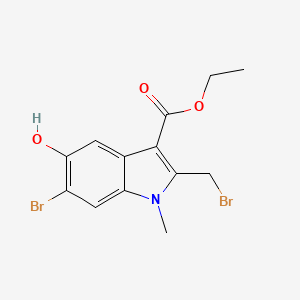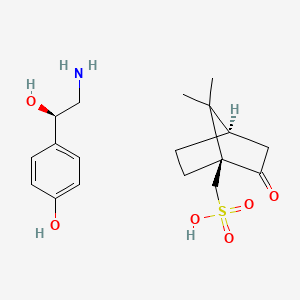
3,5-Di iodo-2-methyl benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di iodo-2-methyl benzoic acid methyl ester is an organic compound with the molecular formula C9H8I2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the carboxyl group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di iodo-2-methyl benzoic acid methyl ester typically involves the iodination of 2-methyl benzoic acid followed by esterification. One common method is as follows:
Iodination: 2-methyl benzoic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms at the 3 and 5 positions on the benzene ring.
Esterification: The resulting 3,5-Di iodo-2-methyl benzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Di iodo-2-methyl benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Lithium aluminum hydride in dry ether is commonly used.
Oxidation: Potassium permanganate in an alkaline medium is effective for oxidizing the methyl group.
Major Products
Substitution: Products depend on the nucleophile used, such as 3,5-diazido-2-methyl benzoic acid methyl ester.
Reduction: 3,5-Di iodo-2-methyl benzyl alcohol.
Oxidation: 3,5-Di iodo-2-methyl benzoic acid.
Wissenschaftliche Forschungsanwendungen
3,5-Di iodo-2-methyl benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of iodine-containing compounds and their biological effects.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Di iodo-2-methyl benzoic acid methyl ester depends on its specific application. In radiolabeling, the iodine atoms can be detected using imaging techniques, allowing for the tracking of the compound in biological systems. The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Di iodo benzoic acid methyl ester
- 2,4-Di iodo-3-methyl benzoic acid methyl ester
- 3,5-Di bromo-2-methyl benzoic acid methyl ester
Uniqueness
3,5-Di iodo-2-methyl benzoic acid methyl ester is unique due to the specific positioning of the iodine atoms and the methyl group, which can influence its reactivity and interactions with other molecules. The presence of two iodine atoms also makes it particularly useful for applications requiring radiolabeling.
Eigenschaften
Molekularformel |
C9H8I2O2 |
|---|---|
Molekulargewicht |
401.97 g/mol |
IUPAC-Name |
methyl 3,5-diiodo-2-methylbenzoate |
InChI |
InChI=1S/C9H8I2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 |
InChI-Schlüssel |
QVPGXJHEYSQKGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1I)I)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)
![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)

![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)


![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)

![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)


